molecular formula C10H5BrF3N B8004999 6-Bromo-7-(trifluoromethyl)quinoline

6-Bromo-7-(trifluoromethyl)quinoline

Cat. No.: B8004999
M. Wt: 276.05 g/mol
InChI Key: KVMLKUXLQPCPKR-UHFFFAOYSA-N
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Description

6-Bromo-7-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the sixth position and a trifluoromethyl group at the seventh position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-(trifluoromethyl)quinoline typically involves the bromination of 7-(trifluoromethyl)quinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Bromo-7-(trifluoromethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death . The compound may also interfere with cellular signaling pathways, contributing to its anticancer activity .

Comparison with Similar Compounds

  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®

Comparison: 6-Bromo-7-(trifluoromethyl)quinoline is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits enhanced stability and reactivity in various chemical reactions. Its trifluoromethyl group also imparts increased lipophilicity, which can improve its bioavailability and efficacy in biological systems .

Properties

IUPAC Name

6-bromo-7-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-8-4-6-2-1-3-15-9(6)5-7(8)10(12,13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMLKUXLQPCPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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